molecular formula C8H11NO3S B2980046 rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1932492-42-6

rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B2980046
CAS No.: 1932492-42-6
M. Wt: 201.24
InChI Key: LVAMAFDAANOMGN-XNCJUZBTSA-N
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Description

rac-(3R,7aS)-7a-Methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a bicyclic heterocyclic compound combining pyrrolidine and thiazole rings. Its molecular formula is C₇H₉NO₃S (molecular weight: 203.22 g/mol), featuring a ketone group at position 5, a carboxylic acid at position 3, and a methyl substituent at position 7a . The racemic designation ("rac-") indicates a 1:1 mixture of (3R,7aS) and (3S,7aR) enantiomers. This compound’s structural complexity arises from the fused bicyclic system, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

(3R,7aS)-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-8-3-2-6(10)9(8)5(4-13-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)/t5-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMAFDAANOMGN-XNCJUZBTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C(CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)N1[C@@H](CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid involves several steps. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with various molecular targets. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : The 4-methylphenyl analog’s lipophilicity may limit bioavailability but enhance membrane permeability, making it suitable for targeting hydrophobic binding pockets .
  • Functional Group Positioning: Isomers like CID 3736382 demonstrate that even minor positional changes (carboxylic acid at 7a vs. 3) can significantly alter intermolecular interactions .

Biological Activity

Rac-(3R,7aS)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a synthetic compound notable for its unique bicyclic structure. This compound has garnered interest in pharmacological research due to its potential biological activities, which are still under investigation. This article synthesizes available data regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NO3SC_8H_{11}NO_3S. Its structure features a thiazole ring and a pyrrolidine unit, contributing to its biochemical properties. The carboxylic acid functional group is significant for its biological interactions.

Property Details
Molecular Formula C8H11NO3SC_8H_{11}NO_3S
Molecular Weight 189.25 g/mol
Structural Features Bicyclic structure with thiazole and pyrrolidine units

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

Case Study 1: Antimicrobial Efficacy

A study evaluating thiazole derivatives demonstrated that compounds similar to this compound showed significant activity against M. tuberculosis with MIC values as low as 0.06 µg/ml for some derivatives . This suggests that structural modifications could enhance the efficacy of rac-(3R,7aS)-7a-methyl derivatives.

Case Study 2: Enzyme Inhibition

Research on thiazole derivatives indicated that modifications at specific positions could lead to enhanced inhibition of xanthine oxidase. For example, di-substituted compounds exhibited better potency than mono-substituted ones . This finding highlights the importance of SAR in optimizing the biological activity of rac-(3R,7aS)-7a-methyl derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how molecular modifications affect biological activity. Key observations include:

  • Substitution Patterns : Compounds with para-substitutions on the aromatic rings tend to exhibit higher inhibitory potential against target enzymes.
  • Bicyclic Structure Influence : The unique bicyclic structure of rac-(3R,7aS)-7a-methyl may confer specific interactions with biological targets that are not present in simpler analogues.

Q & A

Q. How can researchers establish structure-activity relationships (SAR) for biological targets without commercial bioassay data?

  • Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled targets. Validate with in vitro enzymatic assays (e.g., fluorescence polarization for binding affinity) .

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